Lipophilicity (XLogP3) Differentiates 3‑Fluorobenzoyl from 3‑Trifluoromethylbenzoyl and Furan‑2‑Carbonyl Analogs
The target compound exhibits a computed XLogP3 of 2.1 [1]. The direct trifluoromethyl analog (4‑{8‑[3‑(trifluoromethyl)benzoyl]‑5H,6H,7H,8H‑pyrido[2,3‑d]pyrimidin‑2‑yl}morpholine, CAS 2195940‑97‑5) has a computed XLogP3 of 2.8 (source: Kuujia vendor datasheet) [2]. Lipophilicity is a key determinant of passive permeability, metabolic stability, and off‑target promiscuity; a ΔXLogP3 of 0.7 translates to an approximately 5‑fold difference in octanol/water partition coefficient, which can significantly influence absorption and clearance profiles [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 (computed by XLogP3 3.0, PubChem) |
| Comparator Or Baseline | 4‑{8‑[3‑(trifluoromethyl)benzoyl]‑5H,6H,7H,8H‑pyrido[2,3‑d]pyrimidin‑2‑yl}morpholine, XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = 0.7 (target less lipophilic) |
| Conditions | Computed descriptor; no experimental logP data available for either compound |
Why This Matters
The lower lipophilicity of the 3‑fluorobenzoyl compound predicts better aqueous solubility and potentially lower metabolic clearance, making it a preferred choice when reducing off‑target binding is critical.
- [1] PubChem Compound Summary for CID 131704117. XLogP3 value. View Source
- [2] Kuujia Vendor Datasheet for 4‑{8‑[3‑(trifluoromethyl)benzoyl]‑5H,6H,7H,8H‑pyrido[2,3‑d]pyrimidin‑2‑yl}morpholine (CAS 2195940‑97‑5). View Source
- [3] Walters WP, Stahl MT, Murcko MA. Virtual screening. Drug Discov Today 1998;3:160‑170. View Source
